
3-Bromo-4-fluorobenzoyl fluoride
Overview
Description
3-Bromo-4-fluorobenzoyl fluoride (CAS: 672-75-3) is a fluorinated aromatic acyl halide characterized by a benzoyl fluoride backbone substituted with bromine at the 3-position and fluorine at the 4-position. It is synthesized via bromination of 4-fluorobenzoyl fluoride using elemental bromine in the presence of iron(III) chloride at 70–75°C . Key physical properties include:
The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic acyl substitution reactions .
Preparation Methods
Bromination of p-Chlorobenzotrichloride Followed by Hydrolysis and Fluorination
Reaction Overview
The most extensively documented method involves brominating p-chlorobenzotrichloride (C₇H₄Cl₃) to form a trichloromethyl intermediate, followed by partial hydrolysis and fluorination. This three-step process achieves high yields (75–85%) with minimal side reactions due to controlled reaction parameters.
Stepwise Synthesis
Bromination :
p-Chlorobenzotrichloride reacts with elemental bromine (Br₂) in a 1:1.03–1.15 molar ratio at 70–75°C using sulfuryl bromide (SO₂Br₂) or dioxane-bromine complexes as brominating agents. Iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution, selectively introducing bromine at the meta position relative to the chlorine atom.Partial Hydrolysis :
The brominated intermediate undergoes hydrolysis with water at 50–60°C, converting the trichloromethyl (-CCl₃) group to a dichlorohydroxymethyl (-CCl₂OH) moiety. This step requires precise temperature control to avoid over-hydrolysis to carboxylic acids.Fluorination :
The hydrolyzed product reacts with potassium fluoride (KF) in tetramethylene sulfone at 150–180°C. A two-stage addition of KF (50% initially, 50% after heating) ensures complete displacement of chlorine atoms, yielding 3-bromo-4-fluorobenzoyl fluoride. Distillation purifies the final product, with boiling points reported at 92–94°C under reduced pressure (15 mmHg).
Optimization Metrics
- Catalyst Efficiency : FeCl₃ (1 wt%) maximizes bromine utilization while minimizing para-substitution byproducts.
- Solvent Impact : Tetramethylene sulfone enhances fluoride ion mobility, reducing reaction time by 30% compared to dimethylformamide.
Fluorination of 4-Chloro-Benzoyl Chloride and Subsequent Bromination
Alternative Synthetic Pathway
This route first converts 4-chloro-benzoyl chloride (C₇H₄Cl₂O) to 4-fluoro-benzoyl fluoride (C₇H₄F₂O) via halogen exchange, followed by bromination.
Detailed Procedure
Fluorination :
4-Chloro-benzoyl chloride reacts with KF in tetramethylene sulfone at 200–220°C, replacing chlorine with fluorine. The exothermic reaction requires rapid cooling to maintain selectivity, achieving 88–92% conversion.Bromination :
The 4-fluoro-benzoyl fluoride intermediate undergoes electrophilic bromination using Br₂ in the presence of FeCl₃ (1 wt%) at 70–75°C. Bromine adds preferentially at the meta position to the fluorine atom, yielding this compound after vacuum distillation.
Yield and Purity Considerations
- Byproduct Formation : Ortho-brominated isomers constitute <5% of the product mixture, removable via fractional distillation.
- Temperature Sensitivity : Exceeding 75°C during bromination increases dibromination byproducts by 12–15%.
Halogenation of 3-Bromo-4-fluorobenzoyl Alcohol Derivatives
Alcohol-to-Fluoride Conversion
A less common method involves halogenating 3-bromo-4-fluorobenzoyl alcohol (C₇H₅BrFO) using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄).
Reaction Mechanism
- Direct Fluorination :
Treating the benzoyl alcohol with gaseous HF at 40–60°C in dichloromethane replaces the hydroxyl group with fluorine. Yields reach 70–75% but require corrosion-resistant reactors due to HF’s aggressiveness. - Hydride Complexes :
Sodium tetrahydrodiborate (NaBH₄) in tetrahydrofuran reduces the alcohol to a benzyl intermediate, which is then fluorinated using KF/Cu(I) catalysts at 120°C. This two-step process achieves 65% overall yield.
Industrial Limitations
- Safety Concerns : HF handling necessitates specialized equipment, increasing production costs by ~20% compared to other methods.
- Scalability Issues : Multi-step protocols complicate large-scale manufacturing, limiting this route to laboratory-scale synthesis.
Comparative Analysis of Synthesis Methods
Method 1 offers the best balance of yield and scalability, while Method 3 remains niche due to safety and cost barriers.
Applications and Industrial Relevance
This compound serves as a precursor for 3-phenoxy-4-fluoro-benzaldehyde, a key intermediate in pyrethroid insecticides like cyfluthrin. Its synthesis is optimized for high-volume production, with global manufacturers prioritizing Method 1 for its reproducibility and lower waste generation.
Chemical Reactions Analysis
Reduction to Benzyl Alcohol Derivatives
3-Bromo-4-fluorobenzoyl fluoride undergoes reduction with complex hydrides to yield benzyl alcohol intermediates. For example:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C .
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Product : 3-Bromo-4-fluorobenzyl alcohol.
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Mechanism : The carbonyl group is reduced to a hydroxyl group, retaining the bromine and fluorine substituents.
Oxidation to Benzaldehyde Derivatives
The benzyl alcohol intermediate can be oxidized to 3-bromo-4-fluorobenzaldehyde, a key precursor for pyrethroid insecticides:
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Reagents/Conditions : Manganese dioxide (MnO₂) in dichloromethane under reflux .
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Product : 3-Bromo-4-fluorobenzaldehyde.
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Application : This aldehyde is further functionalized with phenoxy groups to synthesize 4-fluoro-3-phenoxybenzaldehyde, a critical intermediate in pyrethroid production .
Nucleophilic Aromatic Substitution
The bromine atom participates in nucleophilic substitution reactions, particularly with phenolates:
Saponification to Benzoic Acid Derivatives
This compound is hydrolyzed under alkaline conditions to form 4-fluoro-3-bromo-benzoic acid:
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Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at 80–100°C .
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Product : 4-Fluoro-3-bromo-benzoic acid.
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Significance : This acid is a precursor for synthesizing phenoxybenzoic acids used in insecticides .
Coupling Reactions
The compound participates in Ullmann-type coupling reactions to form biaryl structures:
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Reagents/Conditions : Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₄), and potassium carbonate in dimethylformamide (DMF) at 110°C .
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Product : 4-Fluoro-3-(aryl)-benzoyl fluoride derivatives.
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Scope : These reactions enable the introduction of diverse aryl groups for agrochemical applications .
Bromination and Halogen Exchange
While not a direct reaction of the compound, its synthesis involves bromination of 4-fluorobenzoyl fluoride:
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Reagents/Conditions : Elemental bromine (Br₂) with iron(III) chloride (FeCl₃) at 70–75°C .
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Product : this compound (mixed with 3-bromo-4-fluorobenzoyl bromide).
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Purification : Distillation under reduced pressure (15 mbar) isolates the desired product .
Key Data Table: Reaction Conditions and Outcomes
Critical Analysis of Reactivity
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Electrophilic Character : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.
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Steric Effects : The meta-bromine and para-fluorine substituents direct incoming nucleophiles to specific positions, minimizing isomer formation .
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Thermal Stability : Reactions above 150°C may lead to decomposition, necessitating precise temperature control during coupling or substitution .
This compound’s versatility in nucleophilic substitution, reduction, and coupling underscores its importance in industrial organic synthesis, particularly for agrochemicals.
Scientific Research Applications
Properties
3-Bromo-4-fluorobenzoyl fluoride is characterized by the following properties:
- Molecular Formula : C7H4BrF O
- Molecular Weight : 227.06 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile.
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in developing antiviral and anticancer drugs. For instance, studies have shown that compounds derived from this compound exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic therapies .
Agrochemicals
This compound is utilized as a building block in the synthesis of agrochemicals, including herbicides and insecticides. The bromine and fluorine substituents enhance the biological activity and selectivity of these compounds, making them effective in pest control applications .
Dyes and Pigments
This compound is employed in the production of various dyes, particularly azo dyes and anthraquinone dyes. Its chemical structure allows for modifications that lead to vibrant colors and improved stability in dye formulations .
Specialty Chemicals
In industrial applications, it is used to produce specialty chemicals that require specific properties such as increased reactivity or enhanced solubility. This versatility makes it valuable in materials science and chemical manufacturing.
Case Study 1: Antimicrobial Activity
A study investigated the antibacterial properties of derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized compounds showed promising activity against various cancer cell lines, indicating that modifications to the benzoyl group can significantly influence biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzoyl fluoride in chemical reactions involves the activation of the benzoyl fluoride moiety through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, with palladium-catalyzed processes being a common pathway in coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-4-fluorobenzoyl Bromide
- Structure : Benzoyl bromide substituted with Br (3-position) and F (4-position).
- Physical Properties :
- Reactivity : The bromide group enhances leaving-group ability, making it more reactive than the fluoride analog in nucleophilic substitutions.
- Applications : Used in reactions requiring faster kinetics, such as Grignard or Friedel-Crafts acylations .
3-Chloro-4-fluorobenzoyl Chloride
- Structure : Benzoyl chloride substituted with Cl (3-position) and F (4-position).
- Reactivity : Chloride is a better leaving group than fluoride but less reactive than bromide. Widely used in peptide coupling and esterification .
4-Fluoro-3-phenoxybenzaldehyde Acetals
- Structure: Aromatic aldehyde acetals with fluorine and phenoxy substituents.
- Synthesis : Derived from 3-bromo-4-fluorobenzaldehyde via Sommelet reaction or halogenation .
- Applications : Key intermediates in pesticide synthesis (e.g., pyrethroids) due to stability and controlled release of aldehydes .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of 3-Bromo-4-fluorobenzoyl Fluoride and Analogues
Compound | Boiling Point (°C, 15 mbar) | Melting Point (°C) | Reactivity (Leaving Group) | Primary Applications |
---|---|---|---|---|
This compound | 82–83 | 32–34 | Moderate (F⁻) | Pharmaceuticals, polymers |
3-Bromo-4-fluorobenzoyl bromide | 123 | 35–37 | High (Br⁻) | High-speed acylations |
3-Chloro-4-fluorobenzoyl chloride | ~197 (760 mmHg) | N/A | Moderate (Cl⁻) | Peptide coupling, agrochemicals |
4-Fluoro-3-phenoxybenzaldehyde acetals | N/A | N/A | Low (acetal stability) | Pesticide intermediates |
Research and Development Challenges
Biological Activity
3-Bromo-4-fluorobenzoyl fluoride is a compound of interest due to its potential biological activities. This article explores its biological effects, synthesis, and applications based on diverse sources and research findings.
This compound has the molecular formula C7H3BrF O and is characterized by the presence of bromine and fluorine substituents on the benzoyl group. These halogen atoms can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves reactions with various reagents under controlled conditions. For instance, it can be synthesized by reacting 4-fluorobenzoyl fluoride with bromine in the presence of iron(III) chloride as a catalyst at elevated temperatures .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains. The presence of halogen atoms enhances lipophilicity and membrane permeability, contributing to their antimicrobial efficacy.
Enzyme Inhibition
Studies have demonstrated that 3-bromo-4-fluorobenzoyl derivatives can act as inhibitors for specific enzymes, including cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs . The structure-activity relationship (SAR) studies suggest that the fluorine atom's position significantly impacts inhibitory potency .
Study on Mitochondrial Function
A notable study evaluated the impact of triazole derivatives, including those related to this compound, on mitochondrial permeability transition pore (mPTP) opening. The results indicated that certain derivatives could effectively block mPTP opening, thereby protecting mitochondrial function under stress conditions. The most active compounds showed a significant reduction in the green/red ratio in JC-1 assays, indicating improved mitochondrial health .
Toxicity Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro assays revealed low cytotoxicity levels in human cell lines, suggesting a favorable safety margin for further development in therapeutic applications .
Research Findings Summary
Property | Details |
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Molecular Formula | C7H3BrF O |
Synthesis Method | Reaction with bromine in presence of iron(III) chloride |
Antimicrobial Activity | Effective against various bacterial strains |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Mitochondrial Function | Blocks mPTP opening, protects mitochondrial health |
Toxicity | Low cytotoxicity in human cell lines |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 3-bromo-4-fluorobenzoyl fluoride, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via bromination of 4-fluoro-benzoyl fluoride using elemental bromine in the presence of FeCl₃ as a catalyst (70–75°C). The reaction produces a mixture of this compound and 3-bromo-4-fluorobenzoyl bromide, which are separated via fractional distillation under reduced pressure (82–83°C/15 mbar for the fluoride). Purity is confirmed by refractive index (nD²⁰ = 1.5315) and melting point (32–34°C) .
Q. What purification techniques are recommended for isolating this compound from reaction byproducts?
- Methodological Answer : After distillation, residual salts (e.g., NaCN used in downstream reactions) are filtered and neutralized in saturated iron sulfate solution. Column distillation under vacuum is critical for isolating the target compound from brominated byproducts like 3-bromo-4-fluorobenzoyl bromide (b.p. 123°C/15 mbar) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert gas (e.g., nitrogen or argon) to avoid hydrolysis. Decomposition risks increase with exposure to moisture or elevated temperatures. Similar fluorinated benzoyl compounds (e.g., 4-fluorobenzoyl chloride) require strict anhydrous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during bromination?
- Methodological Answer : Kinetic control via temperature modulation is key. At 70–75°C, FeCl₃ catalyzes selective para-bromination, but prolonged heating increases dibrominated byproducts. Monitoring exothermic phases (e.g., cooling during the initial 10-minute exotherm) improves yield .
Q. What analytical methods resolve discrepancies in characterizing fluorinated benzoyl derivatives?
- Methodological Answer : Use a combination of GC-MS, ¹⁹F NMR, and IR spectroscopy. For example, IR spectra (gas phase) can distinguish C=O and C-F stretching modes, while ¹⁹F NMR provides regiochemical confirmation. Cross-validate with melting points and refractive indices to address literature inconsistencies .
Q. How can this compound be utilized in synthesizing complex heterocycles or pharmaceuticals?
- Methodological Answer : The compound serves as a precursor for benzophenone derivatives via nucleophilic substitution (e.g., coupling with amines or cyanide). For instance, reacting with sodium cyanide yields nitrile intermediates, which are precursors to indazole or spirocyclic scaffolds used in medicinal chemistry .
Q. What strategies mitigate handling risks associated with fluorinated acyl halides?
- Methodological Answer : Use Schlenk-line techniques for air-sensitive steps. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Decomposition products (e.g., HF) require neutralization traps. Refer to safety protocols for analogous compounds like 4-fluorobenzoyl chloride .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts). Compare results with structurally similar compounds (e.g., 4-bromo-3-fluorobenzonitrile) to identify electronic or steric effects. Publish raw data (e.g., GC traces, NMR spectra) to facilitate peer validation .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKJVVAYNKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513055 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-65-3 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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